2,2',4,4',6,6'-Hexabromodiphenyl ether
Overview
Description
2,2’,4,4’,6,6’-Hexabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) commonly used as a flame retardant. This compound is known for its high thermal stability and effectiveness in reducing the flammability of various materials. It is often found in electronic devices, textiles, and other consumer products to enhance fire safety.
Mechanism of Action
Target of Action
2,2’,4,4’,6,6’-Hexabromodiphenyl ether, also known as BDE-153, is a polybrominated diphenyl ether (PBDE) that is commonly used as a flame retardant It is known to pose a significant risk to humans and animals that consume it .
Mode of Action
It is known to be hepatotoxic , indicating that it may interact with liver cells and potentially disrupt their normal function.
Biochemical Pathways
Given its hepatotoxic nature , it can be inferred that it may interfere with the normal biochemical processes within the liver.
Pharmacokinetics
It is known to be found in food and meats , suggesting that it can be absorbed into the body through ingestion
Result of Action
Its hepatotoxic nature suggests that it may cause damage to liver cells.
Action Environment
It is known to be used as a flame retardant , suggesting that it may be stable under high-temperature conditions.
Biochemical Analysis
Biochemical Properties
2,2’,4,4’,6,6’-Hexabromodiphenyl ether plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics. These interactions can lead to the formation of reactive metabolites that may cause cellular damage . Additionally, 2,2’,4,4’,6,6’-Hexabromodiphenyl ether can bind to and inhibit the activity of certain enzymes, disrupting normal cellular functions .
Cellular Effects
The effects of 2,2’,4,4’,6,6’-Hexabromodiphenyl ether on cells are diverse and can impact various cellular processes. It has been shown to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER). These interactions can lead to altered gene expression and disruptions in cellular metabolism . Furthermore, 2,2’,4,4’,6,6’-Hexabromodiphenyl ether can induce oxidative stress, leading to cellular damage and apoptosis .
Molecular Mechanism
At the molecular level, 2,2’,4,4’,6,6’-Hexabromodiphenyl ether exerts its effects through several mechanisms. It can bind to and activate the AhR, leading to the transcription of genes involved in xenobiotic metabolism . Additionally, it can inhibit the activity of enzymes such as cytochrome P450, leading to the accumulation of toxic metabolites . These interactions can result in changes in gene expression and disruptions in normal cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,4’,6,6’-Hexabromodiphenyl ether can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to the formation of potentially toxic byproducts . Long-term exposure to 2,2’,4,4’,6,6’-Hexabromodiphenyl ether has been shown to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2,2’,4,4’,6,6’-Hexabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of 2,2’,4,4’,6,6’-Hexabromodiphenyl ether can cause liver damage, neurotoxicity, and reproductive toxicity in animal models .
Metabolic Pathways
2,2’,4,4’,6,6’-Hexabromodiphenyl ether is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of reactive metabolites that can cause cellular damage . Additionally, the compound can affect metabolic flux and alter the levels of various metabolites, disrupting normal cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,2’,4,4’,6,6’-Hexabromodiphenyl ether is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, leading to its persistence in certain tissues . The compound has been shown to accumulate in adipose tissue, liver, and other organs, where it can exert its toxic effects .
Subcellular Localization
The subcellular localization of 2,2’,4,4’,6,6’-Hexabromodiphenyl ether can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These interactions can affect the compound’s ability to interact with biomolecules and exert its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’,6,6’-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes the following steps:
Bromination Reaction: Diphenyl ether is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the desired positions on the diphenyl ether molecule.
Industrial Production Methods
In industrial settings, the production of 2,2’,4,4’,6,6’-Hexabromodiphenyl ether is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves:
Continuous Bromination: Diphenyl ether is continuously fed into a reactor where it reacts with bromine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity 2,2’,4,4’,6,6’-Hexabromodiphenyl ether.
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’,6,6’-Hexabromodiphenyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form brominated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the formation of lower brominated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Brominated phenols and quinones.
Reduction: Lower brominated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Scientific Research Applications
2,2’,4,4’,6,6’-Hexabromodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in living organisms.
Medicine: Studied for its potential endocrine-disrupting properties and its impact on human health.
Industry: Widely used as a flame retardant in the manufacturing of electronic devices, textiles, and other consumer products.
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’,5,5’-Hexabromodiphenyl ether: Another polybrominated diphenyl ether with similar flame retardant properties.
2,2’,4,4’,5,6’-Hexabromodiphenyl ether: Structurally similar but with different bromination patterns.
Uniqueness
2,2’,4,4’,6,6’-Hexabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content and symmetrical structure contribute to its effectiveness as a flame retardant and its stability in various applications.
Properties
IUPAC Name |
1,3,5-tribromo-2-(2,4,6-tribromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Br6O/c13-5-1-7(15)11(8(16)2-5)19-12-9(17)3-6(14)4-10(12)18/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSCBOSGEKXXSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Br6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873929 | |
Record name | 2,2',4,4',6,6'-Hexabromodiphenyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35854-94-5 | |
Record name | Hexabromodiphenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35854-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexabromodiphenyl ether 155 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035854945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',4,4',6,6'-Hexabromodiphenyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4',6,6'-HEXABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHX8C02S2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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